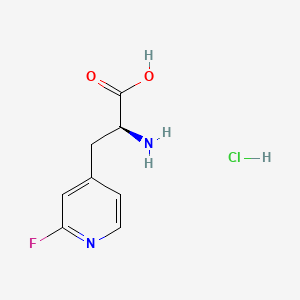
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride is a chemical compound that features a fluoropyridine moiety attached to an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-fluoropyridine-4-boronic acid as a starting material . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluoropyridine group to the amino acid backbone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the fluoropyridine ring.
科学的研究の応用
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
作用機序
The mechanism of action of (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
2-fluoropyridine-4-boronic acid: A precursor used in the synthesis of (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride.
2-(2-Fluoropyridin-4-yl)propanoic acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of an amino acid backbone with a fluoropyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C8H10ClFN2O2 |
|---|---|
分子量 |
220.63 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H9FN2O2.ClH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;/h1-2,4,6H,3,10H2,(H,12,13);1H/t6-;/m0./s1 |
InChIキー |
NFKXVXLEKNDOSG-RGMNGODLSA-N |
異性体SMILES |
C1=CN=C(C=C1C[C@@H](C(=O)O)N)F.Cl |
正規SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



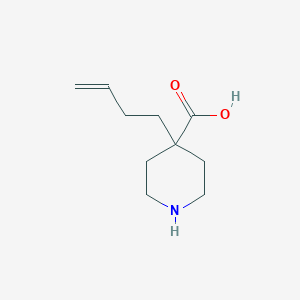
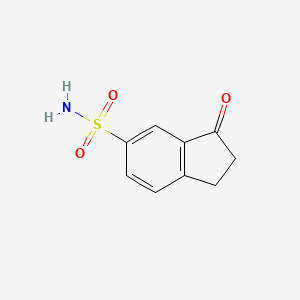
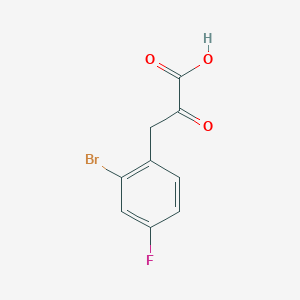

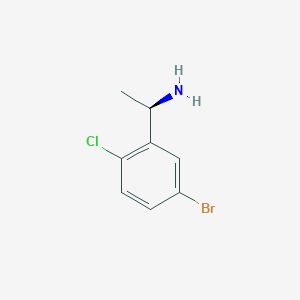

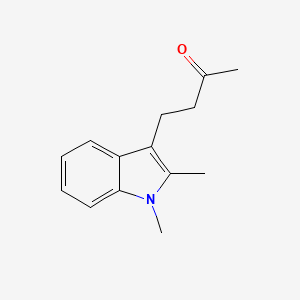
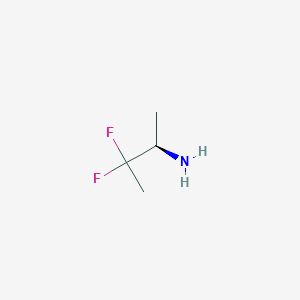
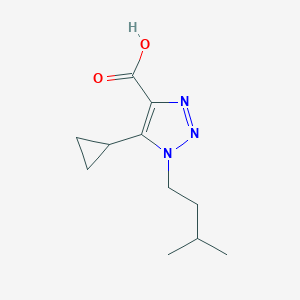
![1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)
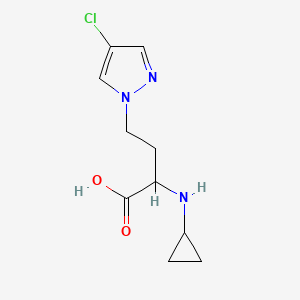
![1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)
